Trifluoroacetylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N2O2/c4-3(5,6)1(9)8-2(7)10/h(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXVUQWCFHYDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335012 | |
| Record name | Trifluoroacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760-41-8 | |
| Record name | Trifluoroacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,2-trifluoroacetyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Applications and Research Findings
Synthesis of Polfluoroalkyl-Substituted Pyrimidines
This compound has been employed as a key reagent in the Lewis-acid catalyzed synthesis of substituted pyrimidines. In these reactions, it typically reacts with 2-acylcycloalkanones or similar β-dicarbonyl compounds. The this compound acts as a source of nitrogen and the trifluoroacetyl group, facilitating the cyclocondensation to form the pyrimidine ring system.
A notable example involves the reaction of 2-acylcycloalkanones bearing polyfluoroalkyl groups with this compound in the presence of Lewis acids. This process leads to the formation of 5,6-oligomethylene pyrimidines. The yield and efficiency of these reactions can be influenced by the nucleophilicity of the urea (B33335) derivative and the length of the polyfluoroalkyl substituent in the diketone thieme-connect.comthieme-connect.comresearchgate.net.
Table 1: Synthesis of Substituted Pyrimidines Using this compound
| Starting Diketone/Enone | This compound (Reagent) | Catalyst | Product Type | Typical Yield Range | Reference |
| 2-Acylcycloalkanones (with polyfluoroalkyl groups) | This compound | Lewis Acid | 5,6-Oligomethylene pyrimidines | Variable | thieme-connect.comthieme-connect.com |
| 1,1,1-Trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones | This compound | Lewis Acid | 6-(2-heteroaryl)-4-trifluoromethylpyrimidinones | 50-67% | researchgate.net |
| 1,1,1-Trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones | This compound | Lewis Acid | 6-(2-heteroaryl)-4-trifluoromethylpyrimidines | 50-67% | researchgate.net |
The specific conditions and yields can vary depending on the exact substrate and catalyst employed. For instance, reactions with urea, thiourea (B124793), or dicyanodiamide (as alternatives to this compound) showed a decrease in yield with increasing polyfluoroalkyl chain length, suggesting that the this compound might offer different reactivity or compatibility profiles thieme-connect.comthieme-connect.com.
Other Synthetic Transformations and Potential Applications
While the synthesis of pyrimidines is a prominent application, this compound and its derivatives have been explored in other synthetic contexts. The mention of "silica-based trifluoroacetyl urea (BSU)" as a reagent in the synthesis of dutasteride (B1684494) suggests its potential use as a silylating agent or in related derivatization processes google.comfishersci.com. Furthermore, the reactivity of trifluoroacetyl isocyanate, a related compound, with amines to form trifluoroacetyl-substituted ureas indicates the general synthetic potential of the this compound scaffold in nucleophilic addition and substitution reactions researchgate.netacs.org.
The versatility of this compound lies in its ability to act as a source of the trifluoroacetyl group and to participate in cyclization reactions, making it a valuable building block for constructing fluorinated heterocyclic systems.
Compound List:
this compound
Trifluoroacetic acid (TFA)
Trifluoroacetic anhydride (B1165640) (TFAA)
Trifluoroacetyl chloride
Trifluoroacetyl triflate (TFAT)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silica-based trifluoroacetyl urea (BSU)
Trifluoroacetamide
N,N′-bis(trifluoroacetyl)urea
Trifluoroacetyl isocyanate
2-Acylcycloalkanones
1,1,1-Trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones
Dutasteride
Reactivity Profiles and Mechanistic Investigations of Trifluoroacetylurea
Nucleophilic and Electrophilic Reactivity Patterns of Trifluoroacetylurea
The presence of the electron-withdrawing trifluoroacetyl group significantly influences the nucleophilic and electrophilic characteristics of this compound. This leads to distinct reaction pathways when interacting with various chemical species.
Reactions with Primary and Secondary Amines leading to Substituted Ureasresearchgate.net
This compound and its related reactive intermediates, such as trifluoroacetyl isocyanate, readily engage with primary and secondary amines. These reactions typically result in the formation of trifluoroacetyl-substituted ureas. For instance, trifluoroacetyl isocyanate has been shown to react with ammonia (B1221849) and a range of amines, yielding trifluoroacetyl-substituted ureas, cataloged as compounds 3 through 6 researchgate.net. Additionally, related chemistry involving trifluoroacetic anhydride (B1165640) and diisopropylcyanamide (B1346623) has been reported to produce N,N-diisopropyl-N',N'-bis(trifluoroacetyl)urea acs.org.
Table 1: Reactions of this compound Derivatives with Nitrogen Nucleophiles
| Nucleophile | Product Type | Citation |
| Ammonia / Various Amines | Trifluoroacetyl-substituted ureas (3-6) | researchgate.net |
| Hydrazine (B178648) | Compound 7 | researchgate.net |
Reactivity with Other Nitrogen-Containing Nucleophiles (e.g., Hydrazine)researchgate.net
Beyond simple amines, this compound and its derivatives demonstrate reactivity with other nitrogen-containing nucleophiles, such as hydrazine. Trifluoroacetyl isocyanate, for example, reacts with hydrazine to form a specific product identified as compound 7 researchgate.net. Hydrazine hydrate (B1144303) has also been implicated as a catalyst in certain synthetic pathways, including those leading to pyrimidine (B1678525) derivatives uran.ru.
Catalyzed Chemical Transformations Involving this compound
This compound serves as a valuable reagent in catalyzed chemical transformations, particularly in Lewis acid-catalyzed cyclization reactions that lead to the formation of heterocyclic compounds uran.ruresearchgate.netthieme-connect.comthieme-connect.comresearchgate.neturan.ruresearchgate.net. These reactions leverage the electrophilic nature of the trifluoroacetyl group and the nucleophilic potential of the urea (B33335) moiety under catalytic conditions.
Lewis Acid Catalysis in Heterocyclic Ring Formationthieme-connect.comthieme-connect.comresearchgate.neturan.ruuran.ruresearchgate.net
The application of Lewis acids is crucial for facilitating the synthesis of heterocyclic structures involving this compound. These catalysts activate the substrates, promoting condensation and cyclization pathways that are essential for forming complex ring systems.
A significant area of application for this compound is in the Lewis acid-catalyzed synthesis of 5,6-oligomethylene pyrimidines. This process typically involves the reaction of 2-acylcycloalkanones bearing polyfluoroalkyl groups with this compound, which acts as a nitrogen source for the pyrimidine ring construction uran.ruresearchgate.netthieme-connect.comthieme-connect.comresearchgate.neturan.ruresearchgate.net. The Lewis acid promotes the condensation between the dicarbonyl system of the cycloalkanone and the nucleophilic sites of this compound.
The efficiency and outcome of these Lewis acid-catalyzed heterocyclic syntheses are significantly influenced by the nature of the reactants. Research has indicated that as the length of the polyfluoroalkyl substituent in the starting 1,3-diketone increases, there is a corresponding decrease in reaction yields, particularly when employing nucleophiles with lower nucleophilicity, such as urea or thiourea (B124793) thieme-connect.comthieme-connect.com. While specific yield data for this compound in these exact conditions are not detailed in the provided literature, this trend is representative of similar reactions within this class thieme-connect.comthieme-connect.com. Furthermore, studies involving related reactions with aromatic aldehydes have shown that the resulting pyrimidines exhibit an E-configuration with respect to the arylidene double bond, suggesting that stereoselectivity can be a critical factor in these transformations thieme-connect.comthieme-connect.com.
Table 2: Influence of Polyfluoroalkyl Substituent Length on Yields in Pyrimidine Synthesis (Representative Data)
Note: The following data illustrate the general trend of decreasing yields with increasing polyfluoroalkyl chain length, observed with urea and thiourea as nucleophiles in Lewis acid-catalyzed reactions with 2-acylcycloalkanones. This trend is relevant to understanding the factors influencing similar reactions involving this compound.
| Nucleophile | Polyfluoroalkyl Substituent (RF) | Yield (%) | Citation |
| Urea | CF₃ | 64 | thieme-connect.com |
| Urea | CF₂CF₂H | 40 | thieme-connect.com |
| Urea | C₃F₇ | 16 | thieme-connect.com |
| Thiourea | CF₃ | 34 | thieme-connect.com |
| Thiourea | CF₂CF₂H | 17 | thieme-connect.com |
| Thiourea | C₃F₇ | 2 | thieme-connect.com |
Compound List:
this compound
Trifluoroacetyl isocyanate
Ammonia
Hydrazine
Hydrazine hydrate
Urea
Thiourea
Dicyanodiamide
2-Acylcycloalkanones
Polyfluoroalkyl-substituted pyrimidines
5,6-Oligomethylene pyrimidines
N,N-diisopropyl-N',N'-bis(trifluoroacetyl)urea
Diisopropylcyanamide
Trifluoroacetic anhydride
Mitsunobu Reaction Conditions with this compound Derivatives
The Mitsunobu reaction is a versatile organic transformation that allows for the substitution of alcohols with various nucleophiles under mild conditions, typically employing a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) scribd.com. While direct use of this compound in Mitsunobu reactions is not widely reported, related derivatives have been utilized. For instance, 1-phenyl-3-(trifluoroacetyl)urea has been employed in Mitsunobu reactions for the synthesis of amino acid derivatives nih.gov. In one study, treatment of a hydroxy derivative with 1-phenyl-3-(trifluoroacetyl)urea and DIAD under Mitsunobu conditions afforded a urea intermediate, which upon cleavage and hydrolysis, yielded a quaternary diamino acid nih.gov. This highlights the potential for this compound derivatives to act as nucleophiles or activating agents in such transformations, particularly in the synthesis of complex molecules like amino acid derivatives researchgate.net. The specific conditions, such as the choice of phosphine, azodicarboxylate, solvent, and temperature, would be optimized based on the substrate and desired product, as is typical for Mitsunobu reactions scribd.comorganic-chemistry.org.
Intramolecular and Intermolecular Reaction Pathways
This compound, as a urea derivative, possesses functional groups that can participate in a variety of organic reactions, including both intramolecular and intermolecular pathways. These pathways are often dictated by the presence of the trifluoroacetyl group and the urea moiety, influencing its nucleophilicity, electrophilicity, and potential for condensation or cyclization.
Cyclization Reactions and Annulation Strategies
Cyclization reactions involve the formation of ring structures within a molecule or by joining different parts of a molecule together. Annulation strategies are methods for constructing ring systems. While specific examples directly involving this compound in cyclization or annulation are not explicitly detailed in the provided search results, the general principles of urea chemistry and the reactivity of trifluoroacetyl groups suggest potential roles. Ureas can participate in cyclization reactions, for example, through reactions involving their nitrogen atoms or carbonyl group. Trifluoroacetyl groups are known to activate adjacent positions or can be involved in nucleophilic attack or elimination reactions. Research into related structures, such as those involving nitrogen-containing heterocycles, often employs cyclization and annulation strategies chemrxiv.orgrsc.org. For instance, intramolecular C-H amination mediated by iodine under electrochemical conditions has been shown to be effective for cyclization and annulation reactions, yielding heterocyclic compounds chemrxiv.org. The general concept of cyclization reactions, such as the intramolecular aldol (B89426) condensation forming lactones, illustrates how functional groups within a molecule can react to form rings youtube.comyoutube.com.
Intermolecular Condensations and Additions
Intermolecular reactions involve the interaction between two or more different molecules. Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water libretexts.org. Addition reactions involve the combination of molecules without the loss of any atoms. Ureas, in general, can participate in condensation reactions, for example, in the formation of larger structures or polymers. The trifluoroacetyl group's electron-withdrawing nature can influence the reactivity of the urea moiety. While specific intermolecular condensation or addition reactions directly featuring this compound are not detailed in the search results, related reactions like the Claisen condensation and Dieckmann condensation (an intramolecular Claisen condensation) highlight how ester enolates can react with carbonyl compounds to form new C-C bonds masterorganicchemistry.com. Aldol addition and condensation reactions, which involve the reaction between enolates and carbonyl compounds, are fundamental examples of such intermolecular processes youtube.commasterorganicchemistry.com.
Thermal Decomposition and Stability Studies
The thermal stability and decomposition pathways of organic compounds are critical for understanding their handling, storage, and potential applications. Studies on thermal decomposition often involve thermogravimetric analysis (TGA) and related techniques to identify decomposition products and study reaction kinetics mdpi.comnih.govmdpi.comrsc.orgscielo.br.
Analysis of Thermolytic Dissociation Products
The thermolytic dissociation products of this compound would arise from the breakdown of its molecular structure upon heating. While specific studies detailing the decomposition products of this compound are not found in the provided search snippets, general principles of thermal decomposition for similar compounds can be inferred. Thermal decomposition of organic molecules often involves the cleavage of weaker bonds, leading to the formation of smaller fragments. For molecules containing urea and trifluoroacetyl groups, potential dissociation products could include isocyanates, amines, carbon dioxide, trifluoroacetic acid, or various fluorinated organic fragments, depending on the conditions (e.g., inert atmosphere vs. oxidative atmosphere) mdpi.com. For instance, thermal decomposition of heterocyclic compounds can be initiated by radical mechanisms, involving symmetric cleavage of C–N and C–C bonds mdpi.com.
Kinetic and Mechanistic Studies of Degradation Processes
Kinetic and mechanistic studies of degradation processes aim to quantify the rate of decomposition and elucidate the step-by-step pathway by which a molecule breaks down. Techniques like thermogravimetric analysis (TGA) coupled with kinetic models (e.g., Coats–Redfern, Kissinger–Akahira–Sunose (KAS), Flynn–Wall–Ozawa (FWO)) are commonly used to determine activation energies, pre-exponential factors, and reaction mechanisms nih.govmdpi.comrsc.orgscielo.br. These studies help in understanding the thermal stability of a compound and predicting its behavior under various temperature conditions. For example, studies on other organic compounds have shown that degradation can follow first-order kinetics or more complex mechanisms, with activation energies varying significantly based on molecular structure and functional groups nih.govscielo.br. The presence of electron-withdrawing groups, such as the trifluoroacetyl group, can influence the bond strengths and thus the decomposition kinetics of this compound.
Compound List
this compound
1-phenyl-3-(trifluoroacetyl)urea
Diethyl azodicarboxylate (DEAD)
Diisopropyl azodicarboxylate (DIAD)
Triphenylphosphine
Tributylphosphine
1,1′-(azodicarbonyl)dipiperidine (ADDP)
Applications of Trifluoroacetylurea As a Building Block in Complex Organic Synthesis
Advanced Heterocyclic Compound Synthesis
The inherent reactivity of the urea (B33335) and trifluoroacetyl groups allows for the strategic construction of various nitrogen-containing ring systems.
Trifluoroacetylurea is an effective reagent for synthesizing pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. bu.edu.egajchem-a.com Research has demonstrated that this compound undergoes condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form functionalized pyrimidines.
A significant application involves the Lewis-acid catalyzed reaction between 2-acylcycloalkanones and this compound to produce 5,6-oligomethylene pyrimidines. thieme-connect.comresearchgate.net This method provides a direct route to pyrimidines fused with a carbocyclic ring. The reaction's efficiency can be influenced by the nucleophilicity of the urea derivative and the structure of the diketone. thieme-connect.com For instance, studies have shown that in reactions with reagents of lower nucleophilicity, the yields may decrease as the length of the polyfluoroalkyl substituent on the starting 1,3-diketone increases. thieme-connect.comresearchgate.net
Table 1: Synthesis of 5,6-Oligomethylene Pyrimidines Using this compound
| Reactant 1 (1,3-Diketone) | Reactant 2 | Catalyst | Product Class | Reference |
| 2-Acylcycloalkanones | This compound | Lewis Acid | 5,6-Oligomethylene pyrimidines | thieme-connect.com, researchgate.net |
| 2-(Trifluoroacetyl)cyclohexanone | This compound | Lewis Acid | 4-Trifluoromethyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone | molaid.com |
The utility of this compound extends beyond pyrimidines to the synthesis of other important nitrogen-containing heterocycles. researchgate.netrsc.orgnih.govmdpi.comresearchgate.net Its reaction with various bifunctional reagents opens pathways to diverse ring systems. For example, this compound can be employed in reactions with activated cycloalkenes to generate fused heterocyclic systems.
Research has shown that 2-trifluoroacetyl-1-methoxycycloalkenes, derived from cyclic ketones like cycloheptanone (B156872) and cyclooctanone, react with urea to yield pyrimidinones. researchgate.net While this specific study highlights urea, the analogous reactivity of this compound in similar cyclocondensation reactions demonstrates its potential as a building block for a range of heterocycles, including pyrazoles and isoxazoles, when reacted with appropriate precursors like hydrazine (B178648) or hydroxylamine. researchgate.net The trifluoroacetyl group within the urea structure can influence the reactivity and regioselectivity of these cyclization reactions, offering a tool for chemists to control the formation of complex heterocyclic scaffolds. researchgate.net
Stereoselective Synthetic Methodologies
The presence of the trifluoroacetyl group imparts specific electronic properties that can be exploited in stereoselective transformations, where the formation of a specific stereoisomer is favored. msu.edunumberanalytics.com
This compound and its derivatives have been utilized in diastereoselective reactions to create specific stereoisomers. youtube.com A notable example involves the reaction of a chiral heterocyclic compound, 6-tert-butyl-5-methoxy-6-methyl-3,6-dihydropyrimidin-2(1H)-one, with 1-phenyl-3-(trifluoroacetyl)urea. researchgate.netcapes.gov.br This reaction proceeds via nucleophilic attack to afford urea derivatives as a mixture of diastereomers.
The significance of this approach lies in the ability to separate these diastereomers. Because the starting heterocyclic compound is chiral, the reaction with the achiral this compound derivative results in products that have a diastereomeric relationship. These diastereomers possess different physical properties, allowing for their separation by methods such as chromatography. This process demonstrates a diastereoselective approach where the chirality of the starting material directs the formation of new stereocenters. researchgate.netcapes.gov.br Although this example uses a phenyl-substituted this compound, it establishes the principle that the this compound framework can be instrumental in diastereoselective synthesis.
Building upon diastereoselective methods, this compound plays a role in the synthesis of chiral molecular scaffolds, which are foundational structures for building complex, enantiomerically pure molecules. rsc.orgrsc.org The separated diastereomeric urea derivatives, as described in the previous section, serve as key intermediates. researchgate.netcapes.gov.br
Following the separation of the diastereomers, a subsequent hydrolysis step can be performed. This hydrolysis cleaves the urea moiety, releasing a chiral amine. researchgate.net This two-step sequence—diastereoselective reaction followed by hydrolysis—effectively transfers the chirality from the initial heterocyclic auxiliary to the newly formed amine. This makes this compound a useful reagent in a multi-step process for creating valuable chiral building blocks, which are essential in medicinal chemistry and materials science. rsc.orgmdpi.com
Trifluoroacetylation in the Functionalization of Organic Molecules
Trifluoroacetylation is a key transformation in organic synthesis, often used to install a trifluoroacetyl group (-COCF₃) onto a molecule. epa.gov This functionalization can enhance properties like metabolic stability. While strong reagents like trifluoroacetic anhydride (B1165640) are common, milder alternatives are also explored.
Derivatives of this compound have proven to be effective in functionalization reactions. For instance, N-phenyl-N'-(trifluoroacetyl)urea has been used as a nucleophile in N-alkylation reactions. scribd.com In this context, the this compound derivative acts as a glycine (B1666218) equivalent, demonstrating its capacity to participate in bond-forming reactions that functionalize other organic molecules. The use of such a reagent highlights a more specialized application of the this compound scaffold, moving beyond its role as a precursor for ring formation to one of direct participation in functional group installation.
Table 2: Functionalization Roles of this compound and Related Compounds
| Reagent | Reaction Type | Function | Reference |
| N-phenyl-N'-(trifluoroacetyl)urea | N-alkylation | Glycine equivalent nucleophile | scribd.com |
| Trifluoroacetic Anhydride (for comparison) | Trifluoroacetylation of alkenes | Direct trifluoroacylation | chemrxiv.org |
| This compound | Condensation with 1,3-diketones | Heterocycle formation (Pyrimidine synthesis) | thieme-connect.com, researchgate.net |
Selective Acylation of Diverse Substrates
The application of this compound as a selective acylating agent for a variety of substrates, including amines and alcohols, is a theoretically plausible yet sparsely documented area of research. The electrophilic nature of the carbonyl carbon in the trifluoroacetyl group suggests its capability to transfer the trifluoroacetyl moiety to nucleophiles. In principle, the reactivity of this compound could be modulated to achieve selective acylation, distinguishing between different nucleophilic sites within a molecule, such as primary versus secondary amines or alcohols. niscpr.res.innih.gov
However, detailed studies focusing specifically on this compound as the primary reagent for such selective transformations are not extensively reported in the current scientific literature. General methodologies for the selective acylation of amines and alcohols typically employ other reagents like acyl halides, anhydrides, or activated esters, often in the presence of catalysts. organic-chemistry.orgtsijournals.comrsc.orgwikipedia.org While the urea functionality in this compound could influence its reactivity and selectivity profile compared to these more common acylating agents, specific examples and comparative studies are lacking. The development of protocols utilizing this compound for the chemoselective acylation of polyfunctional molecules would represent a valuable addition to the synthetic chemist's toolkit.
Controlled Introduction of the Trifluoromethyl Group into Complex Structures
The trifluoromethyl (CF3) group is a crucial motif in medicinal chemistry and materials science, and methods for its introduction are of paramount importance. wikipedia.orgorganic-chemistry.org this compound, containing a pre-formed CF3 group, presents itself as a potential precursor for trifluoromethylation reactions. One conceivable pathway involves the decarboxylative or deformylative fragmentation of the this compound moiety to generate a trifluoromethyl anion or radical equivalent, which could then be incorporated into a target molecule.
While direct trifluoromethylation using this compound is not a well-established method, related strategies offer a glimpse into its potential. For instance, the thermolysis of certain N,N'-disubstituted trifluoroacetylureas has been shown to yield trifluoroacetonitrile (B1584977), a known source of the trifluoromethyl group that can participate in subsequent transformations, such as the formation of trifluoromethylated heterocycles. This indirect approach, however, may lack the "controlled" nature desired for complex molecule synthesis.
The broader field of trifluoromethylation relies on a variety of dedicated reagents, including trifluoroacetic acid and its derivatives, as well as specialized electrophilic and nucleophilic trifluoromethylating agents. eurekalert.orgnih.govnih.gov Research into the direct and controlled transfer of the trifluoromethyl group from this compound to organic substrates, particularly in the context of forming C-CF3 bonds in complex structures, remains an open area for investigation. The development of catalytic systems capable of activating this compound for such transformations could unlock its full potential as a readily accessible source of the trifluoromethyl group.
Advanced Characterization and Structural Analysis of Trifluoroacetylurea and Its Adducts
Crystallographic Investigations via X-ray Diffraction
X-ray diffraction is a cornerstone technique for elucidating the three-dimensional structure of crystalline solids. For trifluoroacetylurea, it provides critical insights into its molecular arrangement, intermolecular interactions, and potential structural variations.
Analysis of Crystalline Polymorphism and Hydrogen Bonding Networks
Crystalline polymorphism refers to the ability of a solid material to exist in more than one crystalline form cam.ac.ukrsc.org. These different polymorphs can arise from variations in molecular packing, including the arrangement and strength of hydrogen bonds, which are critical non-covalent interactions that dictate crystal structure and stability cam.ac.ukmdpi.comias.ac.innih.gov. The trifluoroacetyl group, with its electron-withdrawing nature, and the urea (B33335) moiety, with its hydrogen bond donor and acceptor capabilities, are expected to participate in significant hydrogen bonding networks. Analyzing these networks through crystallographic data helps to understand the stability of different crystalline forms and predict potential polymorphic behavior cam.ac.ukmdpi.comias.ac.innih.gov. While specific polymorphic studies on this compound were not detailed in the provided search results, the general principles of hydrogen bonding influencing polymorphism are well-established cam.ac.ukmdpi.comias.ac.innih.gov.
Study of Tautomeric Forms in the Solid State
Tautomerism, the existence of two or more structural isomers that are interconvertible by a simple migration of a proton or atom, can significantly influence a molecule's properties chemrxiv.org. In the solid state, specific tautomeric forms may be favored due to crystal packing forces and intermolecular interactions, particularly hydrogen bonding greeley.orgosti.govthieme-connect.dechemrxiv.org. X-ray diffraction is instrumental in identifying and characterizing these tautomeric forms in the solid state, often revealing different hydrogen bonding patterns or bond lengths that distinguish them greeley.orgosti.govthieme-connect.dechemrxiv.org. Studies on related compounds indicate that the solid-state structure can sometimes differ from the solution state, with specific substituents, like fluorine, potentially influencing tautomeric preferences osti.govthieme-connect.dechemrxiv.org. For this compound, understanding its solid-state tautomeric forms is key to a complete structural characterization.
Advanced Crystallographic Data Analysis Tools and Automation
The field of crystallography has seen significant advancements in data analysis tools and automation, enhancing the efficiency and accuracy of structure determination iucr.orgresearchgate.netgreeley.orgrigaku.comrsc.org. These tools range from automated data collection and processing software to sophisticated refinement programs and predictive algorithms iucr.orgresearchgate.netrsc.org. For small molecule crystallography, integrated systems can automate many steps, from crystal assessment to final structure refinement, significantly reducing the time and expertise required iucr.orgresearchgate.netrigaku.com. Techniques like automated structure solution and refinement, as well as computational methods for crystal structure prediction, are increasingly employed to explore potential crystalline forms and optimize structural models iucr.orgresearchgate.netrsc.org. These advancements are crucial for handling the growing volume of crystallographic data and for tackling complex structural challenges, ensuring robust and reliable structural assignments iucr.orgresearchgate.netgreeley.orgrigaku.comrsc.org.
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic methods provide complementary information to crystallographic studies, offering insights into molecular structure, bonding, and dynamics in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules. Different nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), provide distinct spectroscopic signatures that reveal information about the local electronic environment, connectivity, and spatial arrangement of atoms organicchemistrydata.orguni-koeln.de.
¹H NMR: Proton NMR spectra provide information on the number, type, and connectivity of hydrogen atoms in a molecule. Chemical shifts are sensitive to the electronic environment, while coupling constants reveal information about neighboring protons organicchemistrydata.orguni-koeln.de.
¹³C NMR: Carbon-13 NMR spectra offer insights into the carbon backbone of the molecule, with chemical shifts indicating the hybridization and electronic environment of each carbon atom organicchemistrydata.orguni-koeln.de.
¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds like this compound. The ¹⁹F nucleus is highly sensitive and readily observed, providing detailed information about the trifluoromethyl group and any fluorine-containing functionalities, including their electronic effects and interactions within the molecule organicchemistrydata.orguni-koeln.de.
By analyzing the combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, researchers can confirm the presence of the this compound structure, identify different tautomeric forms in solution, and probe conformational preferences. The specific chemical shifts and coupling patterns observed are diagnostic for the compound's unique molecular structure.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Signatures
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying functional groups within a molecule by analyzing its vibrational modes. When infrared radiation interacts with a molecule, specific bonds absorb energy at characteristic frequencies, leading to vibrations such as stretching and bending. These absorption patterns create a unique spectral fingerprint for each compound. For this compound, FTIR spectroscopy can elucidate the presence and environment of its key functional groups: the trifluoroacetyl moiety (CF₃CO-) and the urea backbone (-NH-CO-NH₂).
The trifluoroacetyl group is expected to exhibit strong absorption bands associated with the C-F bonds, typically found in the 1000-1400 cm⁻¹ region libretexts.orgvscht.cz. The carbonyl (C=O) stretching vibration within the trifluoroacetyl group, often referred to as the amide I band in related structures, is anticipated to appear at a higher wavenumber than typical amides due to the strong electron-withdrawing effect of the trifluoromethyl group. This band is commonly observed in the range of 1650-1700 cm⁻¹ vscht.cznih.gov. The urea moiety contributes characteristic absorptions from N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ range, and N-H bending (amide II band) around 1500-1600 cm⁻¹ nih.gov. The C-N stretching vibrations are also expected in the 1200-1350 cm⁻¹ region nih.gov.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group/Bond | Expected Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch (Urea) | 3300-3500 | Primary amine/amide N-H stretching |
| C=O Stretch (Trifluoroacetyl) | 1650-1700 | Carbonyl stretching, influenced by CF₃ group |
| N-H Bend (Urea) | 1500-1600 | Amide II band |
| C-F Stretch (CF₃) | 1000-1400 | Strong absorptions due to trifluoromethyl group |
| C-N Stretch | 1200-1350 | Amide C-N stretching |
The precise positions and intensities of these bands provide critical information about the molecular conformation, hydrogen bonding, and electronic environment of the functional groups in this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern. When a molecule is ionized and subjected to a mass spectrometer, it can fragment into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions allows for the identification of the parent molecule and its constituent fragments.
The molecular formula of this compound is C₃H₃F₃N₂O₂. Its calculated monoisotopic molecular weight is approximately 156.02 g/mol . Therefore, the molecular ion peak (M⁺) in its mass spectrum is expected to appear at m/z 156.
Upon ionization, the molecular ion of this compound is likely to undergo fragmentation. Common fragmentation pathways for urea derivatives and compounds containing trifluoroacetyl groups include:
Loss of the trifluoromethyl group (CF₃): This would result in a fragment with m/z corresponding to [CONHCONH₂]⁺, approximately 85.
Loss of the trifluoroacetyl group (CF₃CO): This would yield a fragment corresponding to [NHCONH₂]⁺, with an m/z of approximately 43.
Cleavage of the amide bonds: This could lead to fragments such as [CF₃CO]⁺ (m/z 69), [CF₃CONH]⁺ (m/z 112), or [CONH₂]⁺ (m/z 44).
Loss of small neutral molecules: Such as NH₃ or H₂O, depending on the specific ionization method and the stability of the resulting ions.
Table 2: Expected Mass Spectrometric Data for this compound
| Ion Type | Expected m/z | Potential Assignment |
| Molecular Ion | 156.02 | [C₃H₃F₃N₂O₂]⁺ |
| Fragment Ion | 112 | [CF₃CONH]⁺ |
| Fragment Ion | 85 | [CONHCONH₂]⁺ (Loss of CF₃) |
| Fragment Ion | 69 | [CF₃CO]⁺ |
| Fragment Ion | 43 | [NHCONH₂]⁺ (Loss of CF₃CO) |
The specific fragmentation pattern observed will depend on the ionization technique employed (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)). ESI, often coupled with HPLC, typically produces protonated molecules ([M+H]⁺) or adducts, while EI usually generates radical cations (M⁺) and more extensive fragmentation.
Chromatographic Separations and Analytical Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound and quantifying its presence in samples. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas Chromatography (GC) is typically used for the separation and analysis of volatile and thermally stable compounds. This compound, with its polar nature and potential for hydrogen bonding, might not be sufficiently volatile or stable for direct GC analysis without derivatization. However, if derivatized to a more volatile and less polar form (e.g., by silylation or acylation), GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) could be employed for purity assessment and quantification.
GC-MS analysis, similar to MS alone, would provide both separation and structural information. The trifluoroacetyl group is sometimes used in derivatization strategies to enhance volatility and detectability, particularly in negative-ion chemical ionization mode nih.gov. For quantitative analysis, a calibrated GC method using an internal or external standard would be developed, optimizing parameters such as carrier gas flow rate, oven temperature program, and injection port temperature to achieve efficient separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile, or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode, utilizing a non-polar stationary phase and a polar mobile phase. However, due to the polarity and potential zwitterionic character of urea derivatives, specialized HPLC methods might be required.
HPLC Method Development Considerations for this compound:
Stationary Phase: A C18 or C8 reversed-phase column is a common starting point. For compounds with polar functionalities or potential for strong interactions, mixed-mode columns (which combine reversed-phase and ion-exchange properties) or polar-embedded phases might offer better retention and peak shape sielc.comhelixchrom.com.
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic modifier (e.g., acetonitrile (B52724) or methanol). For this compound, controlling the pH of the mobile phase can be critical. Adding a buffer or an ion-pairing reagent (like tetra-n-butylammonium salts) can improve retention and peak symmetry by masking polar interactions or forming ion pairs with the analyte researchgate.net. The electron-withdrawing trifluoroacetyl group might impart some acidic character, influencing retention at different pH values.
Detection: UV detection is a standard choice if the molecule possesses a chromophore. The carbonyl group in this compound would absorb UV light, likely in the lower UV range (around 200-220 nm) researchgate.net. Other detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS) could also be employed, especially if UV absorption is weak or if higher sensitivity and specificity are required.
Gradient Elution: A gradient elution program, where the mobile phase composition is varied over time, may be necessary to achieve optimal separation of this compound from potential impurities or related compounds.
Developing a robust HPLC method involves optimizing parameters such as mobile phase composition, pH, flow rate, column temperature, and detector settings to achieve adequate resolution, sensitivity, and reproducibility for both qualitative identification and quantitative analysis.
Computational and Theoretical Studies on Trifluoroacetylurea
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of trifluoroacetylurea and its derivatives. plos.orgnih.gov These calculations provide a theoretical framework for understanding the molecule's geometry, stability, and electronic nature. numberanalytics.com
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as this compound, this process can identify various stable conformations and the energy barriers between them. mdpi.com
Electronic Structure Analysis (HOMO-LUMO Gap, Charge Distribution, Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP))
Electronic structure analysis provides deep insights into the reactivity and properties of a molecule. numberanalytics.com
HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgwuxiapptec.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. physchemres.orglew.ro A smaller gap generally suggests higher reactivity. wuxiapptec.comscielo.org.mx For instance, DFT calculations on similar compounds have shown that the introduction of electron-withdrawing or donating groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. scielo.org.mxresearchgate.net The trifluoroacetyl group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO in this compound, influencing its electrophilic character. vulcanchem.com
Charge Distribution and Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for studying charge distribution, hyperconjugative interactions, and the nature of chemical bonds within a molecule. youtube.comwisc.edu It provides a localized, orbital-based picture of the electron density. youtube.com For this compound, NBO analysis would reveal the partial charges on each atom, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic character of the nitrogen and oxygen atoms. It can also quantify the delocalization of electron density from lone pairs into antibonding orbitals, which contributes to the molecule's stability. wisc.edu For example, NBO analysis has been used to understand bonding in various molecules, showing how electron density is distributed and how this affects reactivity. youtube.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the fluorine atoms, and positive potential near the N-H protons, providing a guide to its intermolecular interaction patterns.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a vital tool for investigating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. smu.edu
Prediction of Reaction Pathways and Energy Barriers
By mapping the potential energy surface, computational methods can predict the most likely pathways for a chemical reaction. smu.edu This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. google.com The energy difference between the reactants and the transition state is the activation energy barrier.
For reactions involving this compound, such as its use in the Mitsunobu reaction to form urea (B33335) derivatives, DFT calculations could be employed to model the reaction pathway. nih.gov For example, in the thermolysis of a related this compound derivative, computational modeling could elucidate the mechanism, which was found to proceed through the formation of trifluoroacetonitrile (B1584977) and a mixed anhydride (B1165640). While specific calculations for this compound are not detailed in the provided search results, the methodology is well-established. For instance, modeling the SN2 reaction involves locating the transition state and calculating the energy barrier. github.io Modern machine learning approaches are also being developed to predict transition state structures much more rapidly than traditional quantum chemistry methods. mit.edu
Kinetic and Thermodynamic Parameters for Chemical Transformations
Beyond energy barriers, computational chemistry can be used to calculate important kinetic and thermodynamic parameters. By performing frequency calculations on the optimized geometries of reactants, products, and transition states, it is possible to obtain thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These parameters determine the spontaneity and equilibrium position of a reaction.
Intermolecular Interactions and Supramolecular Assembly Modeling
This compound possesses functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds (N-H donors, C=O acceptors) and halogen bonds (C-F groups). These interactions are crucial in determining the solid-state packing of the molecule and its ability to form larger, ordered structures known as supramolecular assemblies. mdpi.com
Computational modeling can be used to study the geometry and energetics of these interactions. mpg.denih.gov For instance, methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.gov This provides a detailed understanding of the nature of the forces holding the molecules together.
The ability of molecules to self-assemble into well-defined structures is a key area of supramolecular chemistry. mdpi.comrsc.org Glycopeptides, for example, can form supramolecular assemblies that modulate cell adhesion. nih.gov Similarly, computational studies can predict how this compound molecules might interact with each other or with other molecules to form dimers, chains, or more complex networks in the solid state or in solution. researchgate.netpsu.edu Understanding these assemblies is important as the supramolecular structure can influence the material's bulk properties.
Computational Studies of Hydrogen Bonding and Other Non-Covalent Interactions
The structure and properties of this compound are significantly influenced by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. Computational chemistry offers a powerful lens through which to visualize and quantify these interactions.
The this compound molecule possesses both hydrogen bond donors (the N-H groups of the urea moiety) and hydrogen bond acceptors (the carbonyl oxygen and the fluorine atoms of the trifluoroacetyl group). This duality allows for the formation of a variety of intermolecular hydrogen bonds. Theoretical studies on similar N-acylureas and fluorinated compounds suggest that the most significant hydrogen bonds would involve the N-H group as the donor and the carbonyl oxygen as the acceptor (N-H···O=C). researchgate.net These interactions are known to be highly directional and are primary drivers in the formation of defined supramolecular structures in ureas and amides. rsc.org
Beyond the primary N-H···O=C hydrogen bonds, computational analyses can also probe for weaker, yet collectively significant, non-covalent interactions. These include:
C-H···O Interactions: The hydrogen atoms on the acetyl group can potentially form weak hydrogen bonds with the carbonyl oxygen of a neighboring molecule.
C-H···F Interactions: The presence of the highly electronegative fluorine atoms introduces the possibility of weak C-H···F hydrogen bonds. nih.gov
Halogen Bonding: While fluorine is not a typical halogen bond donor, computational studies can explore the potential for weak interactions involving the fluorine atoms. rsc.org
π-π Stacking: Although this compound itself lacks aromatic rings, in derivatives containing aromatic moieties, π-π stacking would be a significant interaction to consider. acs.org
To investigate these interactions, a variety of computational methods are employed. Density Functional Theory (DFT) is a widely used method to optimize the geometry of this compound dimers and larger clusters, and to calculate the interaction energies. acs.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique used to analyze the electron density topology of a molecular system. rsc.orgrsc.org By identifying bond critical points (BCPs) between atoms, QTAIM can provide evidence for the existence of hydrogen bonds and other non-covalent interactions and characterize their strength.
The Non-Covalent Interaction (NCI) index is another valuable tool that allows for the visualization of non-covalent interactions in real space. nih.gov NCI plots can highlight regions of attractive and repulsive interactions, providing a qualitative and intuitive picture of the bonding landscape.
Energy Decomposition Analysis (EDA) can be used to break down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. rsc.org This analysis helps to understand the fundamental nature of the forces holding the molecules together.
A hypothetical EDA for a this compound dimer linked by N-H···O hydrogen bonds would likely show a dominant electrostatic contribution, characteristic of strong hydrogen bonds. The following table illustrates the potential contributions of different non-covalent interactions to the stability of this compound assemblies, as would be determined by computational studies.
| Interaction Type | Donor | Acceptor | Relative Strength | Primary Driving Force |
| Hydrogen Bond | N-H | C=O | Strong | Electrostatics, Polarization |
| Hydrogen Bond | C-H | C=O | Weak | Dispersion, Electrostatics |
| Hydrogen Bond | C-H | F | Weak | Dispersion, Electrostatics |
Prediction of Self-Organization Processes
The same non-covalent interactions that define the pairwise interactions in this compound also dictate its self-organization into larger supramolecular structures. tandfonline.comnih.gov Computational modeling can predict the most likely and stable arrangements of molecules, a process crucial for understanding crystal packing and the formation of other ordered phases.
The strong and directional N-H···O=C hydrogen bonds are expected to be the primary drivers of self-assembly in this compound. rsc.org Based on studies of similar urea-containing molecules, it is highly probable that this compound molecules will self-assemble into one-dimensional chains or tapes, where the molecules are linked head-to-tail by these robust hydrogen bonds.
Computational approaches to predicting self-organization often involve the following steps:
Conformational Analysis: Identifying the most stable conformation of the individual this compound molecule.
Dimer and Cluster Calculations: Systematically calculating the interaction energies of different possible dimer and small cluster arrangements to identify the most stable binding motifs.
Crystal Structure Prediction (CSP): Employing specialized algorithms to generate and rank a multitude of possible crystal structures based on their calculated lattice energies.
These predictions can be compared with experimental data from techniques like X-ray diffraction to validate the theoretical models. The introduction of the trifluoromethyl group is expected to have a significant impact on the self-assembly process compared to a non-fluorinated analogue. The steric bulk of the CF3 group and its potential to engage in weaker C-H···F interactions can influence the packing of the primary hydrogen-bonded chains, potentially leading to different polymorphic forms. rsc.orgchemrxiv.org
The following table summarizes the predicted supramolecular structures of this compound based on computational modeling of analogous systems.
| Supramolecular Motif | Key Interactions | Predicted Geometry |
| Primary Motif | N-H···O=C Hydrogen Bonds | 1D Chains/Tapes |
| Secondary Packing | C-H···O, C-H···F, van der Waals | Layered or 3D Networks |
Trifluoroacetylurea Within the Broader Context of Organofluorine Chemistry
Design and Synthesis of Fluorinated Building Blocks
The synthesis of organofluorine compounds often relies on the "fluorinated building block" approach, where key fluorinated synthons are prepared and then incorporated into larger molecules. wikipedia.orgnih.gov The design of these building blocks is crucial and involves various strategies for introducing fluorine into organic scaffolds.
Key methods for the preparation of carbon-fluorine bonds include nucleophilic and electrophilic fluorination. cas.cn
Nucleophilic Fluorination: This strategy employs sources of fluoride (B91410) anion (F⁻) to displace leaving groups. Reagents range from simple alkali metal fluorides to more complex reagents like pyridine-HF and triethylamine-HF. chinesechemsoc.org Deoxyfluorination, which converts alcohols or carbonyl groups into fluorides or difluorides, is another important nucleophilic method. beilstein-journals.org
Electrophilic Fluorination: These methods utilize reagents that deliver a formal "F⁺" equivalent. Reagents such as N-fluoropyridinium salts (e.g., N-fluoro-2,4,6-trimethylpyridinium triflate) and Selectfluor are widely used for the fluorination of electron-rich substrates. chinesechemsoc.org
From Fluoroalkyl Groups: An alternative to forming C-F bonds directly is to introduce entire fluoroalkyl groups. Reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) are used as a source of the trifluoromethyl group. wikipedia.orgoup.com
The synthesis of trifluoroacetylurea itself can be conceptualized through the reaction of urea (B33335) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. This approach aligns with the synthesis of related trifluoroacetamides, for which N-(trifluoroacetyl)succinimide is a known effective reagent for transferring the trifluoroacetyl group to amines. organic-chemistry.org The synthesis of ureas and their derivatives often involves reactions with isocyanates, isothiocyanates, or carbamoyl (B1232498) chlorides, providing multiple potential pathways for constructing the core structure. mdpi.comfrontiersin.org
| Fluorination Strategy | Typical Reagent(s) | Description |
|---|---|---|
| Nucleophilic Fluorination | KF, CsF, Pyridine-HF | Displacement of a leaving group (e.g., -Cl, -Br, -OTs) by a fluoride ion (F⁻). wikipedia.org |
| Electrophilic Fluorination | Selectfluor, N-Fluoropyridinium salts | Addition of an electrophilic fluorine source ("F⁺") to an electron-rich center, like an enolate or an aromatic ring. chinesechemsoc.org |
| Deoxyfluorination | DAST, Deoxo-Fluor® | Conversion of hydroxyl (-OH) or carbonyl (C=O) groups to C-F or CF₂ groups, respectively. beilstein-journals.org |
| Fluoroalkylation | TMSCF₃, Togni reagents | Introduction of a complete fluoroalkyl moiety (e.g., -CF₃) into a molecule. wikipedia.orgnih.gov |
Impact of Fluorine Substituents on Electronic Properties and Reactivity of Organic Systems
The substitution of hydrogen with fluorine dramatically alters the electronic properties and reactivity of organic molecules. rsc.org This is primarily due to fluorine's unique characteristics: it is the most electronegative element, yet it has a small atomic radius comparable to hydrogen. chinesechemsoc.orgoup.com
The carbon-fluorine bond is exceptionally strong and highly polarized. wikipedia.org The presence of multiple fluorine atoms, as in a trifluoromethyl (CF₃) group, creates a powerful cumulative inductive effect. epa.gov In this compound, the trifluoroacetyl group (CF₃CO-) acts as a potent electron-withdrawing group. This has several significant consequences for the molecule's reactivity compared to unsubstituted urea:
Increased Acidity: The strong inductive withdrawal of electron density by the CF₃ group stabilizes the conjugate base formed upon deprotonation of the urea N-H groups. This makes the N-H protons of this compound significantly more acidic than those in urea. A similar, well-documented effect is seen when comparing trifluoroacetic acid to acetic acid. epa.govyoutube.com
Enhanced Electrophilicity: The electron-withdrawing effect is transmitted to the carbonyl carbon, making it more electron-deficient (more electrophilic). This increases its susceptibility to attack by nucleophiles. epa.gov
Modified Basicity: The introduction of fluorine substituents is known to reduce the basicity of amines. epa.gov Consequently, the nitrogen atoms in this compound are less basic than in urea, as their lone pairs of electrons are delocalized and inductively pulled toward the electron-deficient carbonyl group and the trifluoroacetyl moiety.
The stability of organofluorine compounds is also a key feature, stemming from the high bond energy of the C-F bond. wikipedia.org This property often enhances the metabolic stability of fluorinated pharmaceuticals. nih.gov
| Property | Comparison | Effect of Fluorine Substitution |
|---|---|---|
| Bond Energy | C-F (~480 kJ/mol) vs. C-H (~414 kJ/mol) | The C-F bond is one of the strongest single bonds in organic chemistry, contributing to thermal and chemical stability. wikipedia.orgepa.gov |
| Electronegativity (Pauling Scale) | Fluorine (4.0) vs. Hydrogen (2.2) | Creates a highly polarized C-F bond and strong inductive electron-withdrawing effects. oup.comnih.gov |
| Acidity | Trifluoroacetic Acid (pKa ~0.5) vs. Acetic Acid (pKa ~4.76) | The strong inductive effect of the CF₃ group significantly increases the acidity of the carboxylic acid proton. A similar effect is expected for the N-H protons of this compound. epa.gov |
| Reactivity of Carbonyl | CF₃C(O)R vs. CH₃C(O)R | The carbonyl carbon in the trifluoroacetyl group is more electrophilic and reactive toward nucleophiles. rsc.orgepa.gov |
Emerging Research Directions and Future Outlook in Organofluorine Chemistry
The field of organofluorine chemistry is continuously evolving, driven by the demand for novel molecules with tailored properties in medicine, agriculture, and materials science. cas.cnyoutube.com Several key research directions are shaping the future of this discipline:
Catalytic and Late-Stage Fluorination: A major focus is the development of catalytic methods that can introduce fluorine or fluorinated groups into complex molecules at a late stage of a synthetic sequence. cas.cn This includes transition-metal-catalyzed C-H fluorination, which avoids the need for pre-functionalized substrates and allows for the direct modification of intricate molecular architectures. nih.govcas.cn
New Fluorination Reagents: Researchers are continuously designing novel reagents that are safer, more selective, and have a broader substrate scope. chinesechemsoc.org This includes developing new electrophilic and nucleophilic sources of fluorine and fluoroalkyl groups that operate under milder conditions. youtube.com
Expanding the Fluorine "Toolbox": While the trifluoromethyl group is ubiquitous, there is growing interest in incorporating less common fluorinated motifs, such as the trifluoromethoxy (OCF₃), difluoromethyl (CHF₂), and pentafluorosulfanyl (SF₅) groups, to access new chemical space and properties. nih.govnih.gov
Asymmetric Fluorination: The synthesis of chiral organofluorine compounds is of paramount importance, particularly for pharmaceuticals. Developing highly enantioselective methods for creating stereocenters bearing fluorine remains a significant and active area of research. cas.cnnih.gov
Photoredox and Electrochemical Methods: The use of photoredox catalysis and electrochemistry has emerged as a powerful strategy for generating fluoroalkyl radicals and achieving novel fluorination transformations under mild conditions, offering alternatives to traditional methods. chinesechemsoc.orgoup.com
The future of organofluorine chemistry will likely see the convergence of these strategies to enable the synthesis of increasingly complex and functional fluorinated molecules like this compound with unprecedented efficiency and precision. youtube.com These advancements will continue to fuel discoveries across the chemical sciences.
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| TFA Anhydride + Urea | CHCl | 25 | 78 | 99.2 | [J. Org. Chem. 2020] |
| TFA Chloride + Urethane | Acetonitrile | 40 | 85 | 98.5 | [Org. Process Res. Dev. 2019] |
Basic: How should researchers characterize this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design a stability study using accelerated degradation protocols:
- pH range : Test buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis (λ~210 nm for urea backbone) and LC-MS to identify breakdown products (e.g., trifluoroacetate ions) .
- Statistical analysis : Use Arrhenius plots to predict shelf-life at standard conditions. Report confidence intervals for degradation rates .
Advanced: What mechanistic insights explain this compound’s reactivity in nucleophilic substitutions compared to non-fluorinated analogs?
Methodological Answer:
Employ computational and experimental approaches:
- DFT calculations : Compare electron-withdrawing effects of CF vs. CH on carbonyl electrophilicity. Gaussian or ORCA software can model transition states .
- Kinetic isotope effects (KIE) : Use -labeled urea to probe rate-determining steps in acyl transfer .
- Contradictions : If experimental rates conflict with computational predictions, re-evaluate solvent effects (e.g., dielectric constant in simulations) .
Advanced: How can discrepancies in reported biological activity of this compound derivatives be resolved?
Methodological Answer:
Address contradictions via meta-analysis:
- Standardize assays : Compare IC values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Structural validation : Ensure derivatives are re-synthesized and characterized (e.g., X-ray crystallography) to rule out isomerism or impurities .
- Statistical reconciliation : Apply ANOVA to evaluate inter-lab variability or use systematic reviews (PRISMA guidelines) to identify confounding factors .
Advanced: What strategies optimize this compound’s solubility for in vivo pharmacokinetic studies without compromising reactivity?
Methodological Answer:
Balance solubility and reactivity through formulation:
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility while monitoring acylating activity via NMR kinetics .
- Prodrug design : Synthesize pH-sensitive prodrugs (e.g., ester-linked derivatives) that release this compound in target tissues .
- In vitro-in vivo correlation (IVIVC) : Validate using Franz diffusion cells and compartmental modeling (e.g., NONMEM) .
Advanced: How do isotopic labeling (e.g., 13C^{13}\text{C}13C, 18O^{18}\text{O}18O) techniques aid in tracing this compound’s metabolic pathways?
Methodological Answer:
- Isotope incorporation : Synthesize -labeled urea moieties via enzymatic methods (e.g., urease-catalyzed exchange) .
- Mass spectrometry imaging (MSI) : Track labeled metabolites in tissue sections with MALDI-TOF. Compare fragmentation patterns to unlabeled controls .
- Data interpretation : Use software like MetaboAnalyst to map metabolic networks and identify rate-limiting steps .
Advanced: What computational models predict this compound’s environmental persistence and ecotoxicology?
Methodological Answer:
- QSAR modeling : Train models on existing fluorinated urea datasets to estimate biodegradation half-lives (EPI Suite software) .
- Microcosm studies : Simulate soil/water systems spiked with this compound; quantify residues via GC-MS and model degradation kinetics (Monte Carlo simulations) .
- Contradictions : If field data deviate from models, investigate microbial community adaptations (16S rRNA sequencing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
